molecular formula C8H6F3NO2 B1455874 2-(Difluoromethoxy)-5-fluorobenzamide CAS No. 1240256-77-2

2-(Difluoromethoxy)-5-fluorobenzamide

Cat. No. B1455874
CAS RN: 1240256-77-2
M. Wt: 205.13 g/mol
InChI Key: YVAGFUXIMXZUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(Difluoromethoxy)-5-fluorobenzamide” likely contains a benzene ring, which is a common structure in many organic compounds. The “difluoromethoxy” group attached to the benzene ring suggests the presence of a methoxy group (an oxygen atom bonded to a carbon atom) where the carbon atom is also bonded to two fluorine atoms. The “5-fluorobenzamide” part indicates a benzamide group (a carboxamide group attached to a benzene ring) with a fluorine atom attached to the benzene ring .


Molecular Structure Analysis

The molecular structure would likely be planar due to the benzene ring, with the difluoromethoxy and fluorobenzamide groups attached to the ring. The exact geometry would depend on the specific locations of these groups on the benzene ring .


Chemical Reactions Analysis

As for the chemical reactions, benzene rings are known to undergo electrophilic aromatic substitution reactions. The presence of the difluoromethoxy and fluorobenzamide groups could direct these reactions to specific positions on the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific structure and the functional groups present. For example, the presence of the fluorine atoms might increase the compound’s stability and affect its reactivity .

Scientific Research Applications

Medicinal Chemistry: Antibacterial Agents

The difluoromethoxy group in benzamide derivatives has been investigated for its potential in creating new antibacterial agents. The presence of fluorine atoms can enhance the bioavailability and stability of pharmaceuticals, making 2-(Difluoromethoxy)-5-fluorobenzamide a candidate for the development of novel antibacterial drugs that could be more effective against resistant strains of bacteria .

Anti-inflammatory Treatments

This compound’s structural motif is found in Roflumilast, a selective enzyme inhibitor used as an anti-inflammatory for the treatment of chronic obstructive pulmonary disease (COPD). Research into similar compounds could lead to the development of new treatments for inflammatory diseases, leveraging the difluoromethoxy group’s properties .

Technological Applications: Liquid Crystal Displays

The high polarity of the electronegative fluorine atoms, combined with the aromatic stacking interactions, make compounds like 2-(Difluoromethoxy)-5-fluorobenzamide valuable for the construction of nematic liquid crystals. These crystals are essential for the development of advanced liquid crystal displays (LCDs) used in various electronic devices .

Agricultural Chemistry: Pesticides and Herbicides

The difluoromethoxy phenyl motif is also utilized in the agricultural sector. Compounds with this group have been used in the synthesis of pesticides and herbicides, such as Flucythrinate and Pyraflufen, indicating potential agricultural applications for 2-(Difluoromethoxy)-5-fluorobenzamide in pest and weed management .

Pharmaceutical Intermediates

As a pharmaceutical intermediate, 2-(Difluoromethoxy)-5-fluorobenzamide could be used in the synthesis of various pharmaceutical compounds. Its role as an intermediate can be crucial in the development of new drugs, especially in optimizing pharmacokinetic properties .

Chemical Research: Synthetic Building Blocks

In chemical research, this compound can serve as a synthetic building block for constructing complex molecules. Its unique structure allows for the introduction of difluoromethoxy groups into larger molecules, which can be beneficial in studying the effects of fluorination on chemical properties .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. Fluorine-containing compounds can sometimes be hazardous due to the high reactivity of fluorine .

properties

IUPAC Name

2-(difluoromethoxy)-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-4-1-2-6(14-8(10)11)5(3-4)7(12)13/h1-3,8H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAGFUXIMXZUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)-5-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Difluoromethoxy)-5-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
2-(Difluoromethoxy)-5-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
2-(Difluoromethoxy)-5-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
2-(Difluoromethoxy)-5-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
2-(Difluoromethoxy)-5-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
2-(Difluoromethoxy)-5-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.